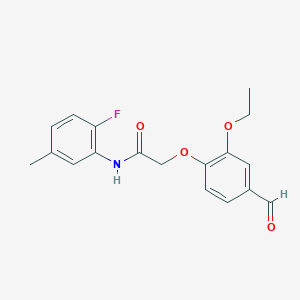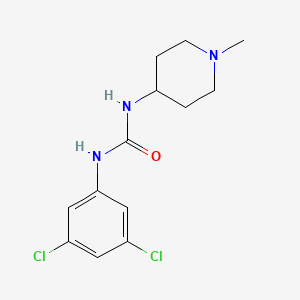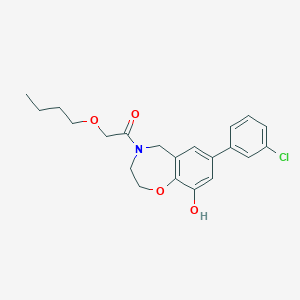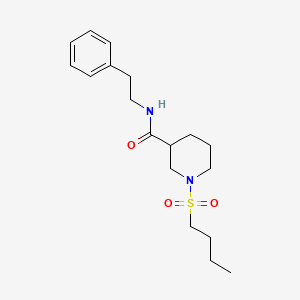
N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea, also known as CFPU, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. This compound belongs to the class of urea-based kinase inhibitors and has shown promising results in pre-clinical studies for the treatment of various types of cancer and inflammatory diseases.
作用機序
N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea exerts its therapeutic effects by inhibiting the activity of several kinases that are involved in the regulation of cell growth and survival. By inhibiting these kinases, this compound can prevent the proliferation of cancer cells and reduce inflammation in inflammatory diseases. This compound has been shown to bind to the ATP-binding site of these kinases, thereby preventing the phosphorylation of downstream signaling molecules.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-cancer and anti-inflammatory effects in pre-clinical studies. In cancer cells, this compound can induce apoptosis and inhibit cell proliferation by blocking the activity of several kinases that are involved in the regulation of cell growth and survival. In inflammatory diseases, this compound can reduce inflammation by inhibiting the activity of JAK2, a kinase that plays a critical role in the development of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the major advantages of N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea is its potency and selectivity for several kinases that are involved in cancer and inflammatory diseases. This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in pre-clinical studies. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
For N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea research include the development of more potent and selective analogs, optimization of the synthesis method for improved yield and purity, and investigation of its potential therapeutic applications in other diseases such as neurological disorders and cardiovascular diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results in pre-clinical studies for the treatment of cancer and inflammatory diseases. This compound exerts its therapeutic effects by inhibiting the activity of several kinases that are involved in the regulation of cell growth and survival. Although this compound has limitations, such as its poor solubility in water, it has several advantages, including its potency and selectivity for several kinases. Further research is needed to determine its safety and efficacy in human clinical trials and explore its potential therapeutic applications in other diseases.
合成法
The synthesis of N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea involves the reaction of 3-chloro-4-fluoroaniline with 5-methyl-2-pyridyl isocyanate in the presence of a base catalyst. The resulting intermediate is then treated with a reducing agent to obtain the final product, this compound. The synthesis of this compound is a multi-step process that requires careful optimization of reaction conditions to achieve high yield and purity.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. It has been shown to inhibit the activity of several kinases that are involved in the regulation of cell growth and survival, such as VEGFR, FGFR, and PDGFR. This compound has also been shown to inhibit the activity of JAK2, a kinase that plays a critical role in the development of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(5-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O/c1-8-2-5-12(16-7-8)18-13(19)17-9-3-4-11(15)10(14)6-9/h2-7H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMUABXMSZCBMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{4-[3-(2-furyl)-3-oxo-1-propen-1-yl]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5322161.png)
![2-{[3-(4-ethoxyphenyl)acryloyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5322176.png)
![2-(2-amino-4,6-dimethylpyrimidin-5-yl)-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]acetamide](/img/structure/B5322183.png)
![(4aS*,8aR*)-6-[(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5322188.png)


![1-methoxy-3-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ylamino)propan-2-ol](/img/structure/B5322200.png)
![2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylacetamide](/img/structure/B5322222.png)

![1-amino-N-({1-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-pyrrolidinyl}methyl)cyclobutanecarboxamide dihydrochloride](/img/structure/B5322250.png)
![methyl 6-methyl-2-{[3-(3-nitrophenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5322252.png)